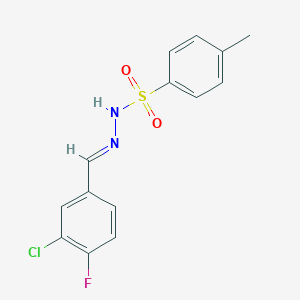

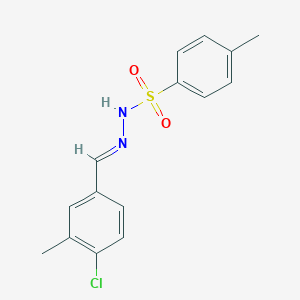

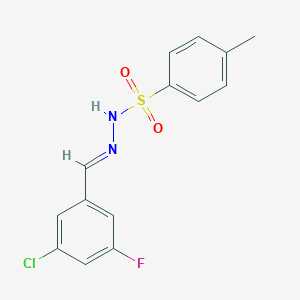

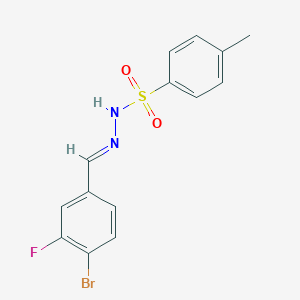

N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 322.0542766 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Protecting Groups Recent studies have highlighted the application of photosensitive protecting groups, such as N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide, in synthetic chemistry. These compounds are showing promise in the development of new synthetic pathways, demonstrating potential for future applications in creating more efficient and selective synthetic reactions. The use of such photosensitive groups can lead to advancements in the precision and control over chemical synthesis, opening new avenues for research and development in the chemical sciences (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Environmental Impacts of Sunscreen Ingredients Research into the environmental effects of sunscreen active ingredients, including compounds related to this compound, has raised concerns about their potential impact on aquatic ecosystems. Studies have identified the presence of UV filters in water sources worldwide, suggesting that these compounds are not easily removed by common wastewater treatment techniques. The environmental persistence of these chemicals, including their potential contribution to coral reef bleaching and accumulation in fish, underscores the need for continued investigation into their long-term ecological effects (S. Schneider & H. Lim, 2019).

Analytical Methods for Antioxidant Activity The evaluation of antioxidant activity in various substances, possibly including derivatives of this compound, remains a crucial area of research. Recent reviews discuss the importance of identifying and understanding the antioxidant properties of compounds, which could have significant implications for food engineering, medicine, and pharmacy. The development of sophisticated analytical methods to assess these properties highlights the ongoing need for comprehensive studies that can contribute to our understanding of antioxidant mechanisms and their applications in health and disease management (I. Munteanu & C. Apetrei, 2021).

Developmental Toxicity of UV Filters Investigations into the developmental toxicity of UV filters, which may share chemical characteristics with this compound, indicate potential risks during development. Studies have shown that certain UV filters can exhibit estrogenic and anti-androgenic activity, with implications for wildlife and human exposure. The presence of these compounds in various environmental compartments, including human milk, suggests a need for further research into their safety, especially regarding their effects on developmental processes (M. Schlumpf et al., 2008).

Mechanism of Action

Mode of Action

The mode of action of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized and excreted by the body.

Properties

IUPAC Name |

N-[(E)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-11-3-6-14(7-4-11)21(19,20)18-17-10-13-5-8-15(16)12(2)9-13/h3-10,18H,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVVMXCWIXMCO-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

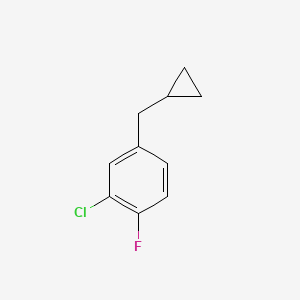

![N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6290788.png)